

# CAS number and molecular structure of 4-(Bromomethyl)-3-methoxybenzoic acid

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## Compound of Interest

Compound Name: 4-(Bromomethyl)-3-methoxybenzoic acid

Cat. No.: B170681

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## In-Depth Technical Guide to 4-(Bromomethyl)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Bromomethyl)-3-methoxybenzoic acid**, a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document details its chemical properties, synthesis, and known applications, with a focus on its role in the preparation of advanced therapeutic agents.

## Core Chemical Data

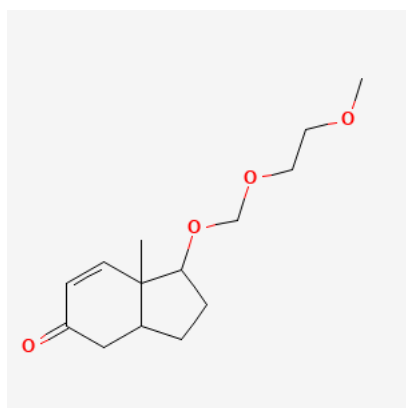
Chemical Name: **4-(Bromomethyl)-3-methoxybenzoic acid** CAS Number: 118684-13-2

Molecular Formula:  $C_9H_9BrO_3$  Molecular Weight: 245.07 g/mol

## Physicochemical Properties

Property	Value	Reference
Melting Point	184-190 °C	[cite: ]
Appearance	White to off-white solid	
Solubility	Soluble in many organic solvents	

Molecular Structure:



## Synthesis and Experimental Protocols

The synthesis of **4-(Bromomethyl)-3-methoxybenzoic acid** is typically achieved through a two-step process starting from 4-methyl-3-methoxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a radical bromination of the methyl group, and finally hydrolysis of the ester to yield the desired product.

### Step 1: Esterification to Methyl 4-methyl-3-methoxybenzoate

A standard esterification procedure, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed.

### Step 2: Radical Bromination to Methyl 4-(bromomethyl)-3-methoxybenzoate

The benzylic methyl group of Methyl 4-methyl-3-methoxybenzoate is selectively brominated.

#### Experimental Protocol:

- Materials:
  - Methyl 4-methyl-3-methoxybenzoate
  - N-Bromosuccinimide (NBS)
  - A radical initiator (e.g., benzoyl peroxide or AIBN)
  - A suitable solvent (e.g., carbon tetrachloride or chlorobenzene)[1]
- Procedure:
  - Dissolve Methyl 4-methyl-3-methoxybenzoate in the chosen solvent in a round-bottom flask.
  - Add N-Bromosuccinimide (typically 1.05-1.2 equivalents) and a catalytic amount of the radical initiator.
  - Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.[1]
  - Monitor the reaction progress by a suitable method (e.g., TLC or GC).
  - Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
  - Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure to yield crude Methyl 4-(bromomethyl)-3-methoxybenzoate, which can be further purified by recrystallization.[1]

## Step 3: Hydrolysis to 4-(Bromomethyl)-3-methoxybenzoic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

#### Experimental Protocol:

- Materials:
  - Methyl 4-(bromomethyl)-3-methoxybenzoate
  - A base (e.g., sodium hydroxide or potassium hydroxide)
  - A solvent mixture (e.g., methanol/water or ethanol/water)
  - Hydrochloric acid for acidification
- Procedure:
  - Dissolve Methyl 4-(bromomethyl)-3-methoxybenzoate in the alcohol/water solvent system.
  - Add a solution of the base (e.g., aqueous NaOH).
  - Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
  - Remove the alcohol under reduced pressure.
  - Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
  - Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain **4-(Bromomethyl)-3-methoxybenzoic acid**.

## Applications in Drug Development

A significant application of **4-(Bromomethyl)-3-methoxybenzoic acid** is its use as a key intermediate in the synthesis of analogs of mifepristone. Mifepristone is a potent progesterone and glucocorticoid receptor antagonist.<sup>[2][3][4]</sup> The modification of the C-11 phenyl group of mifepristone, for which **4-(Bromomethyl)-3-methoxybenzoic acid** can serve as a building block, allows for the generation of new analogs with potentially altered pharmacokinetic and pharmacodynamic profiles.<sup>[5]</sup> These new analogs are investigated for various therapeutic applications, including oncology and as more selective antiprogestational agents.<sup>[2][4][6]</sup>

## Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the direct biological activity and the specific signaling pathways modulated by **4-(Bromomethyl)-3-methoxybenzoic acid** itself. Its primary role in the literature is that of a chemical intermediate. However, the biological activity of its derivatives, such as the mifepristone analogs, is well-documented. These analogs exert their effects by competitively binding to and blocking progesterone and glucocorticoid receptors, thereby interfering with the signaling pathways of these steroid hormones.

## Data Summary

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)
4-(Bromomethyl)-3-methoxybenzoic acid	118684-13-2	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	245.07	184-190
Methyl 4-(bromomethyl)-3-methoxybenzoate	70264-94-7	C <sub>10</sub> H <sub>11</sub> BrO <sub>3</sub>	259.10	90

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general synthetic pathway to obtain **4-(Bromomethyl)-3-methoxybenzoic acid**.

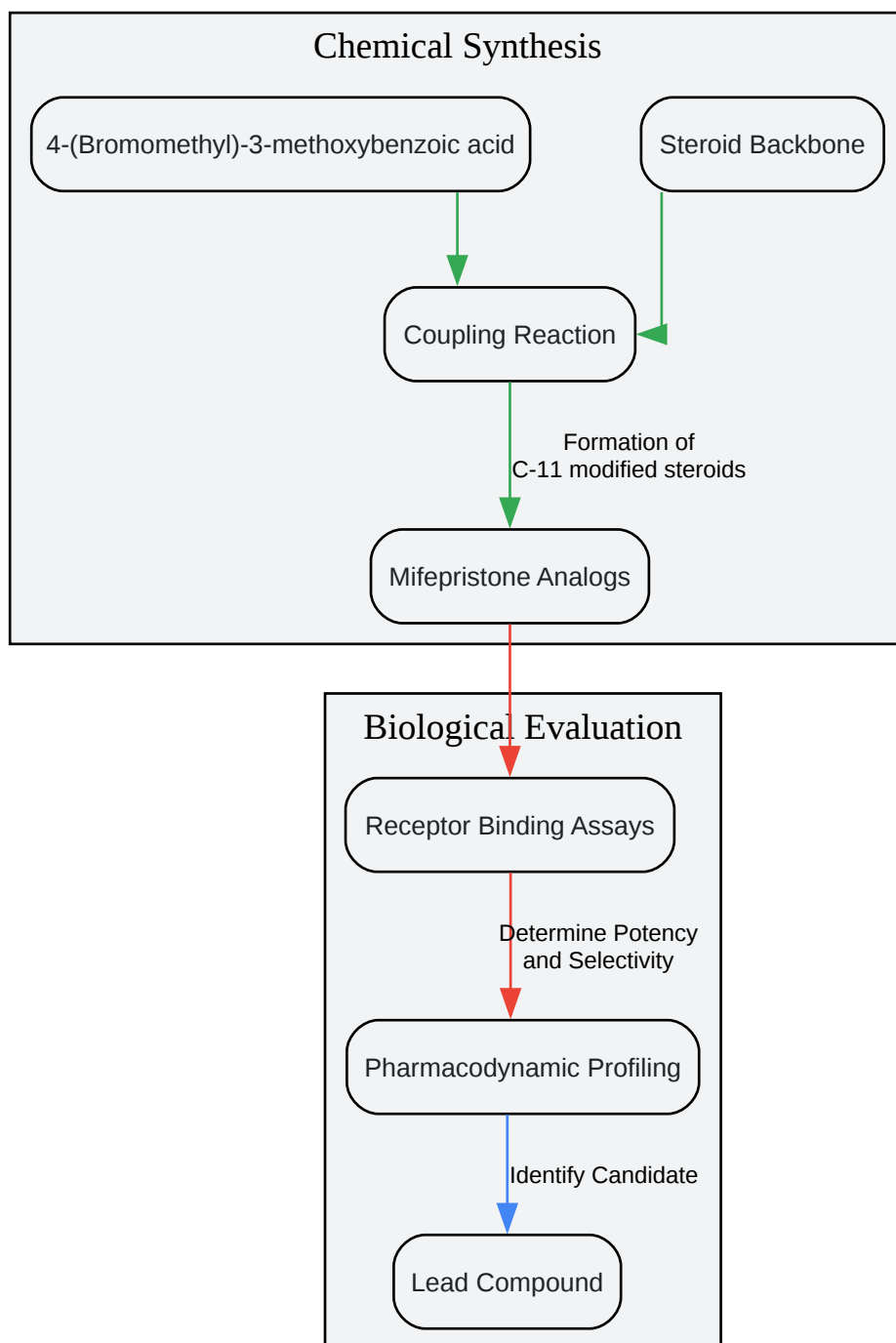


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Caption: Synthetic pathway for **4-(Bromomethyl)-3-methoxybenzoic acid**.

## Logical Relationship in Drug Discovery

This diagram shows the role of **4-(Bromomethyl)-3-methoxybenzoic acid** as a building block in the development of mifepristone analogs.



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